2-Amino-5-iodoindan hydrochloride is a chemical compound that belongs to the class of indan derivatives, which are notable for their applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and an iodine atom attached to the indan structure, making it a valuable intermediate in various chemical reactions.
The compound can be synthesized from its precursors, primarily through iodination reactions involving indan derivatives. Its synthesis is of interest in pharmaceutical research due to its potential biological activities.
2-Amino-5-iodoindan hydrochloride can be classified as:
The synthesis of 2-Amino-5-iodoindan hydrochloride typically involves several key steps, including iodination and subsequent reactions to introduce the amino group. The following outlines a general synthetic pathway:
A notable method for synthesizing 2-amino-5-iodo compounds involves:
The molecular structure of 2-Amino-5-iodoindan hydrochloride features a bicyclic indan framework with an amino group at position 2 and an iodine atom at position 5. This arrangement contributes to its unique chemical properties.
2-Amino-5-iodoindan hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by both the electron-donating nature of the amino group and the electron-withdrawing effect of the iodine atom, allowing for diverse synthetic applications.
The mechanism by which 2-Amino-5-iodoindan hydrochloride exerts its biological effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of both amino and iodine functionalities suggests potential pathways for modulation of biological activity.
2-Amino-5-iodoindan hydrochloride has potential applications in:
This compound represents a versatile building block for further chemical exploration and development within medicinal chemistry and organic synthesis fields.
The appearance of 5-IAI (common abbreviation for 5-iodo-2-aminoindane) in recreational markets illustrates the rapid diversification of novel psychoactive substances following regulatory controls on traditional entactogens. Developed initially in the 1990s by David E. Nichols' research team at Purdue University, 5-IAI was designed as a non-neurotoxic analog of para-iodoamphetamine [4]. By the early 2010s, it appeared in European markets as a "research chemical," often misrepresented as NRG-5 (distinct from the emergency food ration) and distributed through online platforms specializing in designer drugs [4]. Analytical confirmation of 5-IAI in seized materials revealed purity exceeding 90%, though synthetic byproducts including 2-IAI and chloro-iodo-2-aminoindan were detected in minor quantities [9].
International regulatory responses demonstrate recognition of its psychoactive potential:
Pharmacological evaluations confirmed its entactogen-like profile, with users reporting increased sociability and emotional openness at 100–200 mg oral doses, though notably lacking the intense euphoria and stimulation characteristic of MDMA [4]. This diminished dopaminergic effect aligns with its molecular design as a serotonin-preferring releasing agent.
The 2-aminoindane core serves as a versatile scaffold for generating monoamine-selective agents through strategic substitutions. Modifications at the aromatic ring (R₂ position) and nitrogen atom (R₃) produce distinct pharmacological profiles by altering electronic distribution, steric bulk, and lipophilicity. 5-IAI exemplifies how halogen substitution influences transporter affinity and selectivity relative to other aminoindanes [4] [9].
Table 1: Structural and Pharmacological Comparison of Key Aminoindane Derivatives
Compound | R₂ Substituent | R₃ Group | SERT Affinity (Ki, nM) | Primary Pharmacological Profile |
---|---|---|---|---|
2-AI | H | H | >1000 | Mild CNS stimulation, bronchodilation [9] |
5-IAI | Iodo | H | 241–879* | SNDRA (SERT > DAT/NET) [4] |
MDAI | Methylenedioxy | H | 15.4 | Selective serotonin releaser [4] |
MMAI | Methoxy, Methyl | H | 38.9 | Serotonin-preferring releaser [4] |
MDMAI | Methylenedioxy | Methyl | 26.2 | Serotonin release with enhanced CNS penetration [9] |
5,6-(MeO)₂-2-AI | Dimethoxy | H | 521 | Weak SERT inhibition [9] |
*Conflicting values from different studies*
The iodine atom in 5-IAI enhances polarizability and forms halogen bonding interactions with transporter residues, contributing to its distinct affinity pattern:
Unlike methylenedioxy-analogs (MDAI, MDMAI), 5-IAI exhibits significant affinity for serotonin receptors (5-HT₁ₐ/₂ₐ/₂꜀) and α₂-adrenergic receptors, likely due to the iodine's influence on molecular conformation and electronic properties [4]. This multi-receptor engagement may contribute to its unique subjective effects, blending mild entactogenic properties with atypical sensory modulation distinct from MDMA.
The conformational restriction imposed by the indane scaffold fundamentally alters interactions with monoamine transporters compared to flexible phenethylamines. Theoretical models propose that 5-IAI's rigidity:
Promotes Substrate-Specific SERT Interactions: Molecular dynamics simulations suggest the planar indane core facilitates optimal positioning for serotonin transporter substrates. This preferential SERT engagement is reflected in its release ratios:Serotonin Release EC₅₀ << Dopamine Release EC₅₀ [4]
Attenuates Reactive Oxygen Species (ROS) Production: The structural constraint may limit transporter-mediated intracellular oxidation cascades. Whereas amphetamines generate neurotoxic quinones via dopamine autoxidation, 5-IAI's reduced dopamine release minimizes this pathway [4] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0